2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol
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Overview
Description
2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6F4O2. It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenol ring.
Preparation Methods
The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol typically involves several steps:
Starting Material: The synthesis begins with o-nitrochlorobenzene.
Etherification: The o-nitrochlorobenzene undergoes etherification with 2,2,2-trifluoroethanol.
Reduction: The resulting product is then reduced using hydrogen.
Diazotization: The intermediate product is subjected to diazotization.
Hydroxy Decomposition: Finally, hydroxy decomposition is performed to yield this compound.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Chemical Reactions Analysis
2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the fluoro-substituted positions.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction but often include various substituted phenols and quinones.
Scientific Research Applications
2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Fluoro-6-(2,2,2-trifluoroethoxy)phenol can be compared with other similar compounds:
Similar Compounds: Examples include 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile and other fluoro-substituted phenols.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C8H6F4O2 |
---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
KAUUQZUGQUZQIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)OCC(F)(F)F |
Origin of Product |
United States |
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